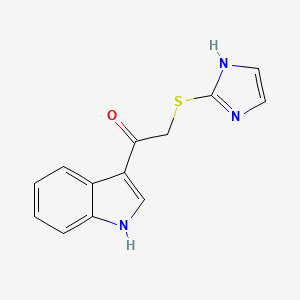
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK).
Mécanisme D'action
The mechanism of action of 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide involves the activation of AMPK, which is a key regulator of cellular energy homeostasis. AMPK activation leads to the inhibition of anabolic pathways, such as protein synthesis and lipid synthesis, and the activation of catabolic pathways, such as glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide are primarily mediated through the activation of AMPK. This activation leads to increased glucose uptake and fatty acid oxidation, which can help to reduce insulin resistance and improve glucose metabolism. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may have potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide in lab experiments is its potency in activating AMPK. This makes it a useful tool for studying the effects of AMPK activation on various cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide. One area of interest is the development of more potent and selective AMPK activators, which could have potential therapeutic applications in the treatment of diabetes and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound, which could lead to the development of new cancer therapies. Finally, research is needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Méthodes De Synthèse
The synthesis of 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide involves the reaction of 2-aminobenzimidazole with 2-bromo-2-methylpropionic acid tert-butyl ester. The resulting intermediate is then reacted with methyl magnesium bromide, followed by treatment with a solution of 2-methylpropan-2-ol and acetic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-diabetic effects by activating AMPK, which regulates glucose and lipid metabolism. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)20-8-7-16-15(19)12-5-6-14-13(9-12)17-11(3)18(14)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRSZLPBPLEILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(=O)NCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)

![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)

![1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)
![N-[(2-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7629177.png)


![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)

![2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7629207.png)
